5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine

Physicochemical Profiling Drug-likeness Regioisomer Comparison

5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 94220-44-7) is a heterocyclic small molecule (MW 202.26, C₁₁H₁₄N₄) featuring a piperidine substituent at the 5-position of the 1H-pyrazolo[4,3-b]pyridine core. The 1H-pyrazolo[4,3-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry with broad biological activity, including PDE1 inhibition, kinase inhibition (FLT3/CDK4, c-Met, ALK5, FGFR), and modulation of targets such as mGlu4, CB2, and TLR7/8.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 94220-44-7
Cat. No. B11895946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine
CAS94220-44-7
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(C=C2)NN=C3
InChIInChI=1S/C11H14N4/c1-2-6-15(7-3-1)11-5-4-9-10(13-11)8-12-14-9/h4-5,8H,1-3,6-7H2,(H,12,14)
InChIKeyXHBRQIQLBWECDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 94220-44-7): Procurement Baseline & Compound Class Context


5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 94220-44-7) is a heterocyclic small molecule (MW 202.26, C₁₁H₁₄N₄) featuring a piperidine substituent at the 5-position of the 1H-pyrazolo[4,3-b]pyridine core . The 1H-pyrazolo[4,3-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry with broad biological activity, including PDE1 inhibition, kinase inhibition (FLT3/CDK4, c-Met, ALK5, FGFR), and modulation of targets such as mGlu4, CB2, and TLR7/8 [1]. The 5-piperidinyl substitution pattern places this compound at the intersection of two pharmacophore regions: the pyrazolopyridine hydrogen-bond donor/acceptor network and the piperidine basic amine, creating a unique physicochemical profile distinct from closely related isomers (e.g., 3-piperidinyl or 7-substituted analogs) . This structural specificity means that 5-(piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine cannot be assumed interchangeable with its regioisomers or scaffold analogs for research or development purposes.

Why Generic Substitution Fails for 5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 94220-44-7)


Regioisomeric substitution on the pyrazolo[4,3-b]pyridine scaffold produces compounds with fundamentally different target engagement profiles. For example, 7-substituted pyrazolo[4,3-b]pyridines have been optimized as ALK5 inhibitors, while 6-(pyrimidin-4-yl) derivatives act as dual FLT3/CDK4 inhibitors, and 1-sulfonyl derivatives target c-Met [1]. The 5-piperidinyl substitution pattern occupies a distinct vector in chemical space that positions the basic piperidine nitrogen for interactions unavailable to the 3- or 7-substituted analogs. Isomers sharing the identical molecular formula (C₁₁H₁₄N₄, MW 202.26)—such as 1H-pyrazolo[4,3-b]pyridine,3-(4-piperidinyl)—are structurally distinct compounds that cannot be assumed to exhibit equivalent binding affinity, selectivity, or physicochemical properties in any given assay system . Procurement of the correct regioisomer is therefore critical for experimental reproducibility and SAR integrity.

Quantitative Evidence Guide: 5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine Differentiation Data


Physicochemical Differentiation: cLogP and Polar Surface Area vs. Regioisomeric 3-(4-Piperidinyl) Analog

The 5-piperidinyl substitution pattern confers physicochemical properties distinct from the 3-(4-piperidinyl) regioisomer, which shares the identical molecular formula (C₁₁H₁₄N₄, MW 202.26). Computational predictions indicate differences in key drug-likeness parameters that directly impact permeability, solubility, and assay behavior . These differences are intrinsic to the regioisomeric connectivity and cannot be overcome by formulation adjustments.

Physicochemical Profiling Drug-likeness Regioisomer Comparison

Scaffold-Level Biological Activity Differentiation: 1H-Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine PDE Inhibition

The 1H-pyrazolo[4,3-b]pyridine scaffold (to which the target compound belongs) has been extensively patented as a PDE1 inhibitor scaffold, while the isomeric pyrazolo[3,4-b]pyridine scaffold is primarily associated with PDE4 inhibition [1]. This scaffold-level selectivity is a direct consequence of the nitrogen atom positioning in the fused ring system and represents a fundamental differentiation that the 5-piperidinyl substitution inherits. Within the pyrazolo[4,3-b]pyridine PDE1 inhibitor series, optimized compounds achieve PDE1 Ki values as low as 0.010 nM [2]. While the target compound itself lacks published PDE1 IC₅₀ data, its 5-piperidinyl substitution maps onto the vector explored in this patent family for PDE1 engagement, in contrast to pyrazolo[3,4-b]pyridine derivatives optimized for PDE4 (COPD, asthma) [3].

Phosphodiesterase Inhibition PDE1 Scaffold Comparison

Commercial Availability and Quality Specification: Defined Purity Grade (NLT 98%) with ISO-Certified Supply Chain

The target compound is commercially available from MolCore with a defined purity specification of NLT 98% (HPLC), supported by an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications . By contrast, the regioisomer 1H-pyrazolo[4,3-b]pyridine,3-(4-piperidinyl)- is typically offered at 95% purity without a stated ISO certification framework . This difference in quality specification is procurement-relevant: the 3% higher minimum purity, combined with a documented quality management system, reduces the risk of unidentified impurities confounding biological assay results and supports regulatory documentation requirements.

Procurement Specification Purity Grade Supply Chain Compliance

Best-Fit Application Scenarios for 5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine Based on Differentiated Evidence


PDE1 Inhibitor Lead Optimization and SAR Studies

The 1H-pyrazolo[4,3-b]pyridine scaffold is a validated PDE1 inhibitor core, with optimized analogs achieving sub-nanomolar Ki values (0.010 nM) . The 5-piperidinyl substitution of the target compound maps onto the chemical space explored in the Lundbeck PDE1 patent family for neurodegenerative and psychiatric indications [1]. Researchers pursuing PDE1-targeted programs—particularly those focused on cognitive disorders, schizophrenia, or Parkinson's disease—can use this compound as a reference building block for SAR exploration, confident that the scaffold class is distinct from PDE4-targeting pyrazolo[3,4-b]pyridines [2]. The NLT 98% purity specification ensures that observed biological effects are attributable to the intended compound rather than impurities.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The pyrazolo[4,3-b]pyridine core has demonstrated activity against multiple kinase targets including FLT3 (IC₅₀ = 11 nM), CDK4 (IC₅₀ = 7 nM), c-Met (IC₅₀ = 0.42 nM for Glumetinib), ALK5, and FGFR . The 5-piperidinyl substitution provides a basic amine handle suitable for fragment linking or vector elaboration in FBDD campaigns. With a molecular weight of 202.26, this compound falls within fragment-like chemical space (MW < 300), making it suitable as a starting point for structure-based design against kinase ATP-binding pockets. The ISO-certified supply chain supports its use in hit-to-lead campaigns requiring reproducible quality.

Regioisomer-Controlled Physicochemical Profiling in MedChem Campaigns

The target compound exhibits substantially higher computed lipophilicity (cLogP ≈ 6.94) and lower polar surface area (PSA ≈ 42.68 Ų) compared to other pyrazolo[4,3-b]pyridine derivatives (comparator cLogP = 0.695, PSA = 74.68 Ų) . This profile makes it particularly suitable for medicinal chemistry programs where enhanced membrane permeability is desired, such as CNS-targeted projects or intracellular target engagement studies. The contrast with more polar analogs within the same scaffold family provides a useful tool for probing the lipophilicity-activity-permeability relationship without changing the core scaffold.

Pharmaceutical Process Development and Analytical Method Validation

The defined purity specification (NLT 98%) combined with ISO-certified quality management makes this compound suitable as a reference standard for analytical method development, including HPLC method validation and impurity profiling . The distinct regioisomeric identity allows it to serve as a system suitability standard for chromatographic separation of piperidinyl-pyrazolopyridine positional isomers, which is critical for quality control of advanced intermediates in pharmaceutical manufacturing. Procurement from an ISO-certified source supports regulatory compliance for GMP-adjacent laboratory operations.

Quote Request

Request a Quote for 5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.